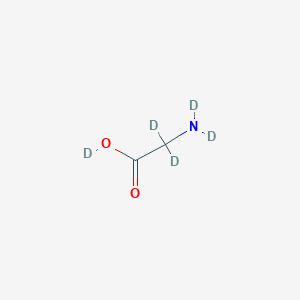
4-Amino-3,5-dimetilbencenopropanol
Descripción general
Descripción
4-Amino-3,5-dimethylbenzenepropanol (4-ADMP) is a chemical compound that has been studied for its potential use in a variety of scientific and medical applications. It is a derivative of benzenepropanol, and is composed of a benzene ring with three methyl groups and an amino group. 4-ADMP has been found to possess a range of interesting properties, including the ability to interact with certain proteins and receptors, and to act as a ligand for various enzymes.
Aplicaciones Científicas De Investigación
Investigación Proteómica
4-Amino-3,5-dimetilbencenopropanol: se utiliza en la investigación proteómica debido a sus propiedades como amina. Las aminas pueden reaccionar con aldehídos y cetonas para formar bases de Schiff, que son útiles en estudios de entrecruzamiento de proteínas. La estructura única de este compuesto podría convertirlo en una herramienta valiosa para sondear las interacciones y modificaciones de las proteínas .
Síntesis de Materiales Energéticos
El compuesto sirve como precursor en la síntesis de materiales energéticos. Por ejemplo, su derivado, sal de plomo de 4-amino-3,5-dinitropirazol (PDNAP), se ha sintetizado y estudiado por su comportamiento térmico y su aplicación como catalizador de combustión energética en propelentes sólidos . El estudio de tales derivados puede conducir a avances en materiales con alta densidad de energía para diversas aplicaciones.
Catálisis en Propelentes Sólidos
La investigación ha demostrado que PDNAP, derivado de this compound, puede actuar como un catalizador de combustión en propelentes sólidos. Puede reducir el exponente de presión de la velocidad de combustión de los propelentes de doble base o de doble base modificados con compuestos, lo cual es crucial para controlar el proceso de combustión en la cohetería .
Análisis Térmico y Calorimetría
El compuesto también es significativo en el campo del análisis térmico y la calorimetría. Sus derivados se han caracterizado utilizando técnicas como la calorimetría de barrido diferencial (DSC) y el análisis termogravimétrico (TG), lo que proporciona información sobre su cinética y mecanismos de descomposición térmica .
Formación de Hemiaminales y Bases de Schiff
En la síntesis química, el this compound participa en la formación de hemiaminals y bases de Schiff estables. Estas reacciones son importantes para crear compuestos con aplicaciones potenciales en química medicinal, como inhibidores de enzimas o ligandos de receptores .
Funcionalización Superficial de Nanopartículas
El compuesto se ha utilizado para la funcionalización superficial de nanopartículas de plata. Este proceso es esencial para crear nanopartículas funcionalizadas con propiedades específicas, que pueden utilizarse en diversos campos como la medicina, la electrónica y la catálisis .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that related compounds have been used as energetic combustion catalysts in solid propellants .
Result of Action
Related compounds have been shown to act as energetic combustion catalysts, influencing the burning rate of solid propellants .
Action Environment
The action, efficacy, and stability of 4-Amino-3,5-dimethylbenzenepropanol can be influenced by various environmental factors . .
Propiedades
IUPAC Name |
3-(4-amino-3,5-dimethylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-6-10(4-3-5-13)7-9(2)11(8)12/h6-7,13H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLHJKXYRQTXFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625888 | |
| Record name | 3-(4-Amino-3,5-dimethylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
454476-59-6 | |
| Record name | 3-(4-Amino-3,5-dimethylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![alpha-(4-Bromophenyl)-alpha-[2-(dimethylamino)ethyl]-3-pyridinemethanol](/img/structure/B27868.png)












